molecular formula C24H20N4O5S B11446044 5-(3-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

5-(3-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11446044
M. Wt: 476.5 g/mol
InChI Key: XGLNSAMAZDXEPS-UHFFFAOYSA-N
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Description

5-(3-HYDROXYPHENYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives This compound is characterized by its unique structure, which includes a hydroxyl group, a nitrophenyl group, and a sulfanyl group attached to a pyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-HYDROXYPHENYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Pyrimidoquinoline Core: This is achieved through a cyclization reaction involving a suitable quinoline derivative and a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Nitrophenyl Group: This step involves a nucleophilic substitution reaction where a nitrophenyl halide reacts with the pyrimidoquinoline core.

    Addition of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction using thiol reagents like thiourea or thiophenol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halides, amines, or other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Ketone or aldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. It is being investigated as a potential therapeutic agent for various diseases.

    Materials Science: Due to its unique structural features, the compound is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Chemical Biology: The compound serves as a useful probe for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 5-(3-HYDROXYPHENYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.

    Quinoline Derivatives: Compounds with a quinoline core structure that possess various substituents, leading to diverse biological and chemical properties.

Uniqueness

5-(3-HYDROXYPHENYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H20N4O5S

Molecular Weight

476.5 g/mol

IUPAC Name

5-(3-hydroxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C24H20N4O5S/c29-16-4-1-3-14(11-16)19-20-17(5-2-6-18(20)30)25-22-21(19)23(31)27-24(26-22)34-12-13-7-9-15(10-8-13)28(32)33/h1,3-4,7-11,19,29H,2,5-6,12H2,(H2,25,26,27,31)

InChI Key

XGLNSAMAZDXEPS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=CC=C5)O)C(=O)C1

Origin of Product

United States

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